Cas no 185796-71-8 (1H-BENZIMIDAZOL-4-AMINE, 4,5,6,7-TETRAHYDRO-)

1H-Benzimidazol-4-amine, 4,5,6,7-tetrahydro-, is a heterocyclic organic compound featuring a partially saturated benzimidazole core with an amine substituent at the 4-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as a versatile intermediate in the synthesis of biologically active molecules. The tetrahydrobenzimidazole scaffold enhances stability while retaining the electronic properties of the aromatic system, making it valuable for modifications in medicinal chemistry. Its amine functionality allows for further derivatization, enabling the development of targeted compounds with tailored properties. The product is typically handled under controlled conditions due to its sensitivity, ensuring optimal purity for research and industrial use.
1H-BENZIMIDAZOL-4-AMINE, 4,5,6,7-TETRAHYDRO- structure
185796-71-8 structure
Product Name:1H-BENZIMIDAZOL-4-AMINE, 4,5,6,7-TETRAHYDRO-
CAS No:185796-71-8
MF:C7H11N3
MW:137.182340860367
CID:3215833
PubChem ID:80503161
Update Time:2025-06-28

1H-BENZIMIDAZOL-4-AMINE, 4,5,6,7-TETRAHYDRO- Chemical and Physical Properties

Names and Identifiers

    • 1H-BENZIMIDAZOL-4-AMINE, 4,5,6,7-TETRAHYDRO-
    • 1H-Benzimidazol-7-amine, 4,5,6,7-tetrahydro-
    • 185796-71-8
    • AKOS019067552
    • 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-7-amine
    • EN300-191018
    • 4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-amine
    • 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-4-amine
    • Inchi: 1S/C7H11N3/c8-5-2-1-3-6-7(5)10-4-9-6/h4-5H,1-3,8H2,(H,9,10)
    • InChI Key: IUWQKKXSWXHIBQ-UHFFFAOYSA-N
    • SMILES: C1NC2C(N)CCCC=2N=1

Computed Properties

  • Exact Mass: 137.095297364Da
  • Monoisotopic Mass: 137.095297364Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 54.7Ų

1H-BENZIMIDAZOL-4-AMINE, 4,5,6,7-TETRAHYDRO- Pricemore >>

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Additional information on 1H-BENZIMIDAZOL-4-AMINE, 4,5,6,7-TETRAHYDRO-

1H-BENZIMIDAZOL-4-AMINE, 4,5,6,7-TETRAHYDRO- (CAS No. 185796-71-8): An Overview of Its Properties and Applications

1H-BENZIMIDAZOL-4-AMINE, 4,5,6,7-TETRAHYDRO- (CAS No. 185796-71-8) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-Amino-1,2,3,4-tetrahydrobenzimidazole, is a derivative of benzimidazole with unique structural and chemical properties that make it a valuable candidate for various applications.

The benzimidazole core is a well-known heterocyclic structure that is widely used in the development of pharmaceuticals due to its broad spectrum of biological activities. The addition of the tetrahydro group to the benzimidazole framework introduces additional flexibility and potential for molecular interactions, enhancing its utility in drug design and synthesis.

Recent studies have highlighted the potential of 1H-BENZIMIDAZOL-4-AMINE, 4,5,6,7-TETRAHYDRO- in various therapeutic areas. One notable application is its use as an intermediate in the synthesis of antiviral agents. Research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent antiviral activity against several RNA viruses, including influenza and hepatitis C virus (HCV). The unique structure of 1H-BENZIMIDAZOL-4-AMINE, 4,5,6,7-TETRAHYDRO- allows for the introduction of functional groups that can enhance binding affinity to viral targets.

In addition to antiviral applications, 1H-BENZIMIDAZOL-4-AMINE, 4,5,6,7-TETRAHYDRO- has shown promise in the development of anticancer drugs. Studies have demonstrated that certain derivatives of this compound can inhibit the growth of cancer cells by targeting specific signaling pathways. For example, a recent study published in Cancer Research reported that a derivative of 1H-BENZIMIDAZOL-4-AMINE, 4,5,6,7-TETRAHYDRO- effectively inhibited the PI3K/AKT/mTOR pathway in breast cancer cells, leading to reduced cell proliferation and increased apoptosis.

The pharmacokinetic properties of 1H-BENZIMIDAZOL-4-AMINE, 4,5,6,7-TETRAHYDRO- have also been extensively studied. Research has shown that this compound exhibits favorable absorption and distribution profiles when administered orally or intravenously. Its ability to cross the blood-brain barrier makes it a promising candidate for the treatment of central nervous system (CNS) disorders. A study published in Pharmaceutical Research demonstrated that 1H-BENZIMIDAZOL-4-AMINE, 4,5,6,7-TETRAHYDRO- derivatives can effectively penetrate the blood-brain barrier and exert neuroprotective effects in animal models of neurodegenerative diseases.

The synthetic accessibility of 1H-BENZIMIDAZOL-4-AMINE, 4,5,6,7-TETRAHYDRO- is another factor contributing to its widespread use in pharmaceutical research. Several efficient synthetic routes have been developed to produce this compound and its derivatives. One common method involves the cyclization of o-diaminobenzene derivatives under appropriate conditions to form the benzimidazole ring. The subsequent reduction steps introduce the tetrahydro group and allow for further functionalization.

In conclusion, 1H-BENZIMIDAZOL-4-AMINE, 4,5,6,7-TETRAHYDRO- (CAS No. 185796-71-8) is a versatile compound with significant potential in various therapeutic areas. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for drug development. Ongoing research continues to uncover new applications and optimize its use in medicinal chemistry and pharmaceutical science.

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